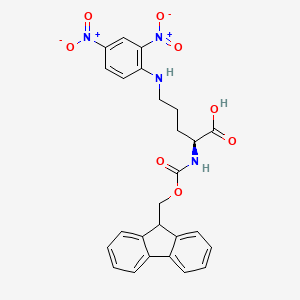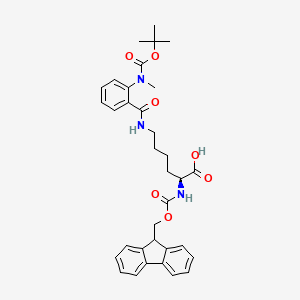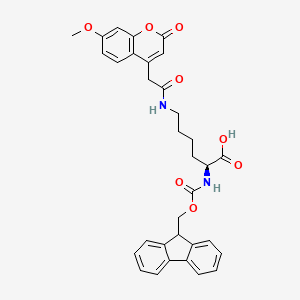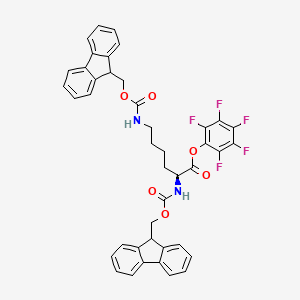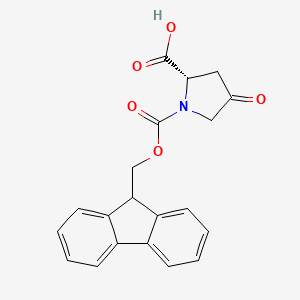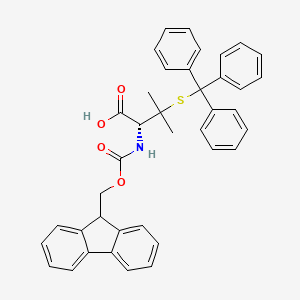
Fmoc-His(3-Bom)-OH
Overview
Description
Fmoc-His(3-Bom)-OH: is a derivative of histidine, an essential amino acid. The compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The Fmoc group (9-fluorenylmethoxycarbonyl) is a common protecting group for the amino function, while the 3-Bom (3-bromo) group is used to protect the imidazole side chain of histidine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(3-Bom)-OH typically involves the protection of the histidine amino acid. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The 3-Bom group is introduced by reacting histidine with a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods: Industrial production methods for this compound would involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The imidazole ring of histidine can undergo oxidation, though this is less common due to the protective groups.
Reduction: Reduction reactions are not typically performed on this compound due to the presence of protective groups.
Substitution: The bromine atom in the 3-Bom group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Fmoc Protection: Fmoc chloride, sodium carbonate.
3-Bom Protection: N-bromosuccinimide (NBS), acetonitrile.
Major Products:
Fmoc-His(3-Bom)-OH: is the primary product, with potential side products depending on reaction conditions and purity of reagents.
Scientific Research Applications
Chemistry:
- Used in solid-phase peptide synthesis (SPPS) for the stepwise construction of peptides.
- Protecting groups help in the selective deprotection and coupling reactions.
Biology:
- Peptides synthesized using Fmoc-His(3-Bom)-OH can be used in studying protein-protein interactions.
- Useful in the synthesis of peptide-based drugs.
Medicine:
- Peptide drugs synthesized using this compound can be used in various therapeutic applications, including cancer treatment and antimicrobial therapies.
Industry:
- Used in the production of peptide-based materials and coatings.
Mechanism of Action
Mechanism:
- The Fmoc group protects the amino group of histidine, preventing unwanted reactions during peptide synthesis.
- The 3-Bom group protects the imidazole side chain, allowing for selective reactions at other sites.
Molecular Targets and Pathways:
- The compound itself does not have a direct biological target but is used to synthesize peptides that can interact with various biological targets.
Comparison with Similar Compounds
Fmoc-His(Trt)-OH: Uses a trityl group for side chain protection.
Boc-His(3-Bom)-OH: Uses a tert-butyloxycarbonyl (Boc) group for amino protection.
Z-His(3-Bom)-OH: Uses a benzyloxycarbonyl (Z) group for amino protection.
Uniqueness:
- The combination of Fmoc and 3-Bom groups provides a unique set of protective features that are particularly useful in peptide synthesis.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5/c33-28(34)27(14-21-15-30-18-32(21)19-36-16-20-8-2-1-3-9-20)31-29(35)37-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,15,18,26-27H,14,16-17,19H2,(H,31,35)(H,33,34)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBFCDKGOPEUOF-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COCN2C=NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718553 | |
| Record name | 3-[(Benzyloxy)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84891-19-0 | |
| Record name | 3-[(Benzyloxy)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



